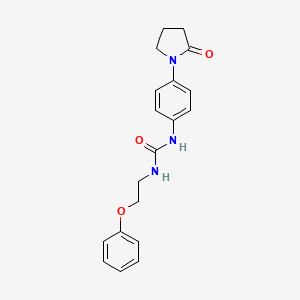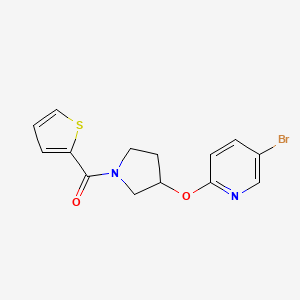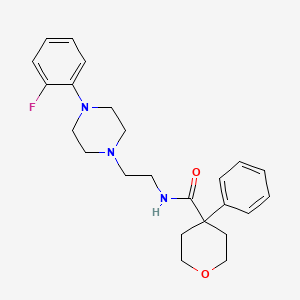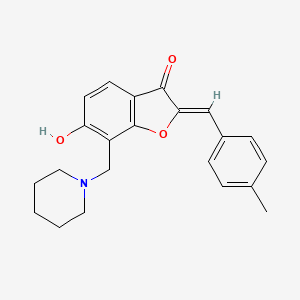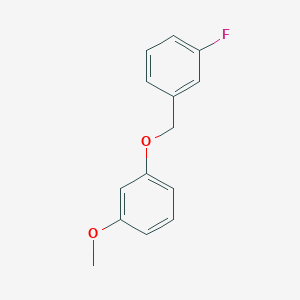![molecular formula C14H18ClNO2 B2797679 N-[(2-Chloro-4-methylphenyl)methyl]-N-[(2R)-1-hydroxypropan-2-yl]prop-2-enamide CAS No. 2411179-18-3](/img/structure/B2797679.png)
N-[(2-Chloro-4-methylphenyl)methyl]-N-[(2R)-1-hydroxypropan-2-yl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2-Chloro-4-methylphenyl)methyl]-N-[(2R)-1-hydroxypropan-2-yl]prop-2-enamide is a chemical compound that has potential applications in scientific research. This compound is also known as ML141 and is a selective and potent inhibitor of Rho family small GTPase, Cdc42.
Mecanismo De Acción
ML141 selectively inhibits the activity of Cdc42 by binding to the switch II region of the protein. This binding prevents the activation of Cdc42 by guanine nucleotide exchange factors (GEFs) and results in the inhibition of downstream signaling pathways. ML141 has been shown to be a reversible inhibitor of Cdc42 and does not affect the activity of other Rho family small GTPases.
Biochemical and Physiological Effects
ML141 has been shown to have a significant effect on various cellular processes. ML141 inhibits the migration of cancer cells by inhibiting the activity of Cdc42. ML141 also inhibits the proliferation of cancer cells by inducing cell cycle arrest. In neuronal cells, ML141 has been shown to inhibit the formation of dendritic spines, which are important for synaptic plasticity. ML141 has also been shown to inhibit the activation of immune cells, which can be beneficial in the treatment of autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ML141 is a potent and selective inhibitor of Cdc42, which makes it an ideal tool for studying the role of Cdc42 in various cellular processes. ML141 has been shown to be effective in both in vitro and in vivo experiments. However, ML141 has some limitations in lab experiments. ML141 has a short half-life, which requires frequent dosing in in vivo experiments. ML141 is also expensive, which limits its use in large-scale experiments.
Direcciones Futuras
ML141 has potential applications in the treatment of various diseases, including cancer and autoimmune diseases. Future research should focus on improving the pharmacokinetic properties of ML141 to increase its efficacy in in vivo experiments. ML141 can also be used as a lead compound for the development of more potent and selective inhibitors of Cdc42. The role of Cdc42 in various cellular processes is still not fully understood, and further research is needed to elucidate the mechanism of action of Cdc42 and its potential therapeutic applications.
Métodos De Síntesis
The synthesis of ML141 involves the reaction of 2-chloro-4-methylbenzylamine with (2R)-1-hydroxypropan-2-yl acrylate in the presence of a palladium catalyst. This reaction results in the formation of the ML141 compound. The synthesis of ML141 has been optimized to improve yield and purity.
Aplicaciones Científicas De Investigación
ML141 has been extensively used in scientific research to study the role of Cdc42 in various cellular processes. ML141 has been shown to inhibit the activity of Cdc42 in vitro and in vivo. This inhibition has been used to study the effect of Cdc42 on cell migration, cell division, and cell signaling pathways. ML141 has also been used to study the role of Cdc42 in cancer progression, neuronal development, and immune response.
Propiedades
IUPAC Name |
N-[(2-chloro-4-methylphenyl)methyl]-N-[(2R)-1-hydroxypropan-2-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO2/c1-4-14(18)16(11(3)9-17)8-12-6-5-10(2)7-13(12)15/h4-7,11,17H,1,8-9H2,2-3H3/t11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNCVSROAJBOJIM-LLVKDONJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CN(C(C)CO)C(=O)C=C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)CN([C@H](C)CO)C(=O)C=C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-Chloro-4-methylphenyl)methyl]-N-[(2R)-1-hydroxypropan-2-yl]prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(3,4-dimethoxyphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2797596.png)

![(E)-3-(2-chlorophenyl)-1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2797600.png)
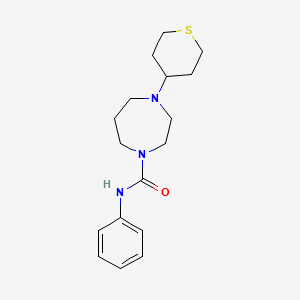
![2-Chloro-5-[(4-phenylpiperazin-1-yl)sulfonyl]benzoic acid](/img/structure/B2797602.png)
![4-fluoro-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide](/img/structure/B2797608.png)

